1-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 4-O-methyl 2-benzyl-2-hydroxybutanedioate
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Overview
Description
hexahydro-1H-pyrrolizine , has the chemical formula C₇H₁₃N . It is a saturated bicyclic amine with a six-membered ring containing one nitrogen atom. The systematic name for this compound is 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-2-naphthalenemethanol . Its melting point is approximately 143°C .
Preparation Methods
Synthetic Routes: The synthetic routes for hexahydro-1H-pyrrolizine involve cyclization reactions. One common method is the reduction of pyrrolidine using hydrogen gas over a metal catalyst. Another approach is the reduction of pyrrole with a suitable reducing agent.
Reaction Conditions: The reduction typically occurs under mild conditions, such as elevated temperature and pressure. Catalysts like palladium or Raney nickel are commonly employed.
Industrial Production: While hexahydro-1H-pyrrolizine is not produced on a large scale, it serves as an intermediate in the synthesis of various compounds.
Chemical Reactions Analysis
Reactivity: Hexahydro-1H-pyrrolizine can undergo several types of reactions:
Oxidation: It can be oxidized to form pyrrolidine.
Reduction: As mentioned earlier, its synthesis involves reduction.
Substitution: It can undergo nucleophilic substitution reactions.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium, Raney nickel).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products depend on the specific reaction conditions. For example, reduction yields pyrrolidine, while oxidation leads to the corresponding pyrrolizine.
Scientific Research Applications
Hexahydro-1H-pyrrolizine finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a scaffold for drug design.
Medicine: Potential therapeutic agents or intermediates.
Industry: Used in the synthesis of various compounds.
Mechanism of Action
The exact mechanism of action for hexahydro-1H-pyrrolizine depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 4-O-methyl 2-benzyl-2-hydroxybutanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-25-18(22)13-20(24,12-15-6-3-2-4-7-15)19(23)26-14-16-9-11-21-10-5-8-17(16)21/h2-4,6-7,16-17,24H,5,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGURJYWVIFRGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)(C(=O)OCC2CCN3C2CCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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